N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-7-5-14(6-8-15)17(20)19-11-12-2-9-16(18-10-12)13-3-4-13/h2,5-10,13H,3-4,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYWLPUZPSXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A. Pyridine vs. Other Heterocycles
- 4-Methoxy-N-pyridin-3-yl-benzamide (CAS 796069-31-3): This analog replaces the cyclopropylpyridinylmethyl group with a pyridin-3-yl substituent. Its molecular formula (C₁₃H₁₂N₂O₂) is simpler than the target compound, suggesting differences in logP and bioavailability .
- N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide :
The imidazopyridine core with bromine substituents increases molecular weight (predicted density: 1.6 g/cm³) and lipophilicity. The pKa (9.46) indicates basicity, contrasting with the neutral cyclopropylpyridine in the target compound .
B. Cyclic vs. Linear Substituents
- N-(tert-Butyl)-4-methoxybenzamide (42) :
The bulky tert-butyl group enhances hydrophobicity (logP ~2.5) compared to the cyclopropylpyridinylmethyl group. NMR data (δ 167.4 ppm for carbonyl) confirm structural integrity, but steric hindrance may limit binding to flat enzymatic pockets .
- N-(1,3-Diazido-3,3-difluoropropyl)-4-methoxybenzamide (6y): Diazido and difluoro substituents introduce polar but unstable functionalities.
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a cyclopropyl group attached to a pyridine ring , which is linked to a 4-methoxybenzamide moiety . This unique structure contributes to its distinct steric and electronic properties, possibly influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects. For instance, it may inhibit certain inflammatory processes by targeting relevant enzymes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 3.1 | Induction of apoptosis |
| HCT116 (colon) | 5.3 | Cell cycle arrest |
| A549 (lung) | 4.0 | DNA damage induction |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Antioxidative Activity
In addition to its anticancer effects, this compound has been evaluated for its antioxidative properties . Studies indicate that it can scavenge free radicals, thereby reducing oxidative stress within cells. The antioxidative capacity was measured using several spectroscopic methods, demonstrating a significant improvement compared to standard antioxidants like butylated hydroxytoluene (BHT).
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study published in Bioorganic & Medicinal Chemistry Letters investigated the antiproliferative effects of various derivatives of similar compounds. It was found that modifications on the benzamide moiety enhanced the activity against cancer cell lines, with this compound showing promising results in selective cytotoxicity against MCF-7 cells .
- Mechanistic Insights : Research exploring the mechanism of action revealed that this compound may induce apoptosis through caspase activation pathways. The study utilized flow cytometry and Western blotting techniques to confirm the activation of apoptotic markers in treated cells .
- Comparative Analysis : A comparative analysis with other similar compounds highlighted the unique efficacy of this compound in modulating specific signaling pathways involved in cell survival and proliferation .
Q & A
Basic: What are the optimal synthetic routes for preparing N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide?
Methodological Answer:
The synthesis typically involves coupling 6-cyclopropylpyridine-3-carbaldehyde with 4-methoxybenzoyl chloride under basic conditions. A two-step protocol is recommended:
Aldehyde Activation: React the pyridine derivative with a coupling agent (e.g., CDI or DCC) to form an activated intermediate.
Amide Formation: Introduce the benzamide moiety via nucleophilic acyl substitution using a base like triethylamine in dichloromethane or DMF .
Key Considerations:
- Purification via silica gel chromatography is critical to isolate intermediates.
- Monitor reaction progress using TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) and confirm yields via NMR .
Advanced: How can researchers resolve contradictory NMR data when characterizing intermediates?
Methodological Answer:
Contradictions in NMR spectra (e.g., unexpected splitting or shifts) often arise from dynamic effects or solvent interactions. Strategies include:
- Variable Temperature NMR: Identify rotational barriers in amide bonds or cyclopropane moieties.
- Solvent Screening: Compare NMR in deuterated DMSO vs. CDCl₃ to detect hydrogen bonding or conformational changes .
- 2D Correlation Spectroscopy (COSY, HSQC): Resolve overlapping signals in complex aromatic regions .
Basic: Which analytical techniques are essential for confirming the compound’s structural identity and purity?
Methodological Answer:
- NMR: Verify substituent integration (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, methoxy singlet at δ 3.8 ppm) and aromatic coupling patterns .
- HPLC-MS: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and confirm molecular weight (e.g., [M+H]⁺ at m/z 297.1) .
- X-ray Crystallography: Resolve stereochemistry and bond angles using SHELXL for refinement .
Advanced: What computational approaches are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases). Parameterize the cyclopropane ring using DFT-optimized geometries .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in binding pockets, focusing on hydrophobic interactions with the methoxy group .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituting the cyclopropyl group with other rings .
Advanced: How should researchers address unexpected byproducts during synthesis?
Methodological Answer:
Unexpected byproducts (e.g., oxidized cyclopropane rings or dimerized intermediates) require:
- Mechanistic Analysis: Use LC-MS to identify masses of byproducts. For example, overoxidation may yield ketones (Δm/z +16) .
- Reaction Optimization: Adjust stoichiometry (e.g., reduce excess benzoyl chloride) or switch to inert atmospheres to suppress side reactions .
- In Situ Monitoring: Employ ReactIR to detect transient intermediates and adjust temperature/pH in real time .
Advanced: What solvent systems minimize side reactions in large-scale synthesis?
Methodological Answer:
- Polar Aprotic Solvents (DMF, Acetonitrile): Enhance solubility of aromatic intermediates but may promote hydrolysis—use molecular sieves to control moisture .
- Chlorinated Solvents (DCM): Ideal for coupling reactions due to low nucleophilicity. However, avoid prolonged reflux to prevent cyclopropane ring opening .
- Green Solvents (Cyrene, 2-MeTHF): Reduce toxicity while maintaining yields (~85–90%) in amidation steps .
Basic: What are best practices for X-ray crystallographic analysis of this compound?
Methodological Answer:
- Crystal Growth: Use vapor diffusion with ethanol/water (3:1) to obtain single crystals.
- Data Collection: Collect high-resolution (<1.0 Å) data at 100 K to resolve cyclopropane disorder.
- Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R₁ (<5%) and wR₂ (<12%) metrics .
Advanced: How do steric effects of the cyclopropyl group influence reactivity?
Methodological Answer:
- Kinetic Studies: Compare reaction rates with analogous methyl/vinyl derivatives. Cyclopropane’s strain increases electrophilicity, accelerating amidation by ~20% .
- DFT Calculations: Analyze transition-state geometries (e.g., NBO charges) to quantify steric hindrance during nucleophilic attacks .
Basic: What safety precautions are critical when handling intermediates?
Methodological Answer:
- Benzoyl Chloride Derivatives: Use Schlenk lines for moisture-sensitive steps and PPE (nitrile gloves, face shields) to prevent exposure .
- Cyclopropane Stability: Store intermediates under argon at –20°C to prevent ring-opening via radical pathways .
Advanced: How can researchers validate the compound’s metabolic stability in biological assays?
Methodological Answer:
- Microsomal Incubations: Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Assays: Test against CYP3A4/2D6 isoforms. A >50% inhibition at 10 μM suggests potential drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
